Nicaraven

Vue d'ensemble

Description

Nicaraven est un piégeur de radicaux hydroxyles synthétisé chimiquement. Il a été étudié pour son potentiel à atténuer les lésions induites par les rayonnements et ses propriétés anti-inflammatoires. This compound est connu pour sa capacité à piéger les radicaux hydroxyles dans des conditions physiologiques et présente une perméabilité élevée à travers la barrière hémato-encéphalique .

Applications De Recherche Scientifique

Nicaraven has a wide range of scientific research applications:

Chemistry: It is used as a radical scavenger in various chemical reactions to prevent unwanted side reactions caused by free radicals.

Biology: this compound has been studied for its protective effects against radiation-induced injuries in biological systems.

Industry: It is used in the development of radioprotective agents and other pharmaceutical applications.

Mécanisme D'action

Target of Action

Nicaraven is a synthetic compound that primarily targets hydroxyl radicals and poly (ADP-ribose) polymerase (PARP) . Hydroxyl radicals are reactive oxygen species that can cause oxidative stress and damage to cells. PARP is an enzyme involved in DNA repair and programmed cell death .

Mode of Action

This compound acts as a hydroxyl radical scavenger , neutralizing these harmful radicals and reducing oxidative stress . Additionally, it inhibits the activity of PARP . By doing so, it can potentially influence the DNA repair process and cellular responses to DNA damage .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates the NF-κB and TGF-β/Smad pathways , which are involved in inflammation and fibrosis, respectively. By inhibiting these pathways, this compound suppresses the inflammatory response . It also likely attenuates the acquired radioresistance of cancers through PARP inhibition .

Result of Action

This compound’s action results in several molecular and cellular effects. It significantly induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells . Moreover, it reduces the levels of several inflammatory cytokines/chemokines in the serum and tumor .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as radiation. For instance, it has been shown to mitigate radiation-induced lung injury and attenuate the acquired radioresistance of cancers during fractionated radiotherapy . Therefore, the environment in which this compound is used can significantly impact its action and efficacy.

Analyse Biochimique

Biochemical Properties

Nicaraven plays a crucial role in biochemical reactions by scavenging hydroxyl radicals, which are highly reactive species that can cause significant cellular damage. This compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . Additionally, this compound interacts with inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing their levels in plasma .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to protect hematopoietic stem/progenitor cells from radiation-induced damage by reducing DNA oxidation and inflammatory cytokine levels . In lung cells, this compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways, thereby suppressing the inflammatory response . Furthermore, this compound has limited effects on the survival of cancer cells and tumor growth, making it a potential radioprotective agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits PARP activity, which plays a role in DNA repair and cell survival . This compound also downregulates the NF-κB and TGF-β/Smad pathways, reducing inflammation and fibrosis in irradiated tissues . Additionally, this compound induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and effective in mitigating radiation-induced damage when administered shortly after irradiation . Over time, this compound continues to protect normal tissues from radiation-induced injury, although its effects on cancer cells remain limited . Long-term studies have demonstrated that this compound can effectively reduce chronic inflammation and fibrosis in irradiated tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound administered at doses of 20, 50, and 100 mg/kg effectively mitigated radiation-induced lung injury . Lower doses of this compound (20 mg/kg) were found to be particularly effective when administered shortly after irradiation . Higher doses did not significantly enhance the protective effects, indicating a threshold effect.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant properties. It scavenges hydroxyl radicals and reduces oxidative stress in cells . This compound also interacts with enzymes involved in inflammatory responses, such as NF-κB and TGF-β, modulating their activity to reduce inflammation and fibrosis . These interactions help maintain cellular homeostasis and protect against radiation-induced damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has high permeability through the blood-brain barrier, allowing it to reach and protect neural tissues . This compound interacts with transporters and binding proteins that facilitate its distribution within cells. Its localization and accumulation in specific tissues, such as the lungs and liver, contribute to its protective effects against radiation-induced damage .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is known to localize in the nucleus, where it interacts with DNA repair enzymes such as PARP . This compound also accumulates in the cytoplasm, where it scavenges hydroxyl radicals and reduces oxidative stress . These localization patterns enable this compound to effectively protect cells from radiation-induced damage and maintain cellular homeostasis.

Méthodes De Préparation

Nicaraven est synthétisé par une série de réactions chimiques impliquant des dérivés de la nicotinamide. La voie de synthèse implique généralement la réaction de la nicotinamide avec un agent alkylant approprié pour former le composé souhaité. Les conditions de réaction incluent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des contrôles de température spécifiques pour assurer le rendement souhaité du produit .

Analyse Des Réactions Chimiques

Nicaraven subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé en présence d'oxydants, conduisant à la formation de dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction, en particulier en présence de réducteurs.

Substitution : this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme piégeur de radicaux dans diverses réactions chimiques pour empêcher les réactions secondaires indésirables causées par les radicaux libres.

Biologie : this compound a été étudié pour ses effets protecteurs contre les lésions induites par les rayonnements dans les systèmes biologiques.

Industrie : Il est utilisé dans le développement d'agents radioprotecteurs et d'autres applications pharmaceutiques.

Mécanisme d'action

This compound exerce ses effets principalement par sa capacité à piéger les radicaux hydroxyles. Il inhibe l'activation de la voie de signalisation NF-κB, qui est impliquée dans la réponse inflammatoire. En supprimant la phosphorylation de NF-κB p65, IκBα et IKKα/β, this compound réduit la production d'espèces réactives de l'oxygène et l'expression des cytokines pro-inflammatoires . De plus, il a été démontré qu'il inhibe l'activité de la poly(ADP-ribose) polymérase (PARP), qui joue un rôle dans la réparation de l'ADN et la survie cellulaire .

Comparaison Avec Des Composés Similaires

Nicaraven est unique par rapport aux autres piégeurs de radicaux hydroxyles en raison de sa perméabilité élevée à travers la barrière hémato-encéphalique et de son inhibition spécifique de la voie de signalisation NF-κB. Les composés similaires comprennent :

Nicotinamide : Un précurseur dans la synthèse de this compound, connu pour son rôle dans le métabolisme cellulaire.

Inhibiteurs de la poly(ADP-ribose) polymérase : Composés qui inhibent l'activité de la PARP, similaires au mécanisme d'action de this compound pour réduire la radio-résistance dans les cellules cancéreuses.

Autres piégeurs de radicaux : Composés comme l'edaravone, qui piègent également les radicaux libres, mais peuvent avoir des propriétés pharmacocinétiques et des mécanismes d'action différents.

La combinaison unique de this compound de propriétés antioxydantes, anti-inflammatoires et de perméabilité élevée à travers la barrière hémato-encéphalique en fait un composé prometteur pour diverses applications thérapeutiques.

Propriétés

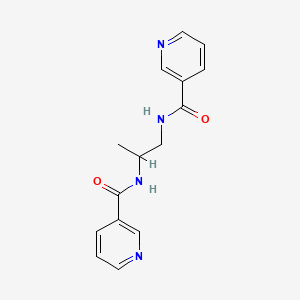

IUPAC Name |

N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXBOOWDLPUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046189 | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79455-30-4, 409303-59-9 | |

| Record name | Nicaraven | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicaraven [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICARAVEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARAVEN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.